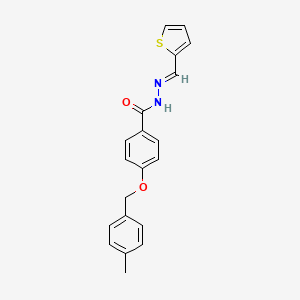
4-((4-Methylbenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methylbenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzohydrazide core linked to a thienylmethylene group and a 4-methylbenzyl ether moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide typically involves a multi-step process:
Formation of Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Introduction of Thienylmethylene Group: The benzohydrazide is then reacted with 2-thiophenecarboxaldehyde under reflux conditions in the presence of an acid catalyst to introduce the thienylmethylene group.
Attachment of 4-Methylbenzyl Ether Moiety: Finally, the compound is treated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Methylbenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylene or 4-methylbenzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-((4-Methylbenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Methylbenzyl)oxy)-N’-(2-furylmethylene)benzohydrazide: Similar structure with a furan ring instead of a thiophene ring.
4-((4-Methylbenzyl)oxy)-N’-(2-pyridylmethylene)benzohydrazide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
Structural Features: The presence of the thienylmethylene group imparts unique electronic and steric properties to the compound.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of 4-((4-Methylbenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
767309-81-9 |
|---|---|
Fórmula molecular |
C20H18N2O2S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)methoxy]-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C20H18N2O2S/c1-15-4-6-16(7-5-15)14-24-18-10-8-17(9-11-18)20(23)22-21-13-19-3-2-12-25-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
Clave InChI |
VHGNYUXIEZKAJB-FYJGNVAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3 |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



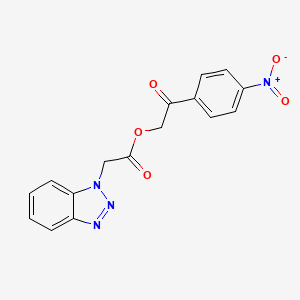
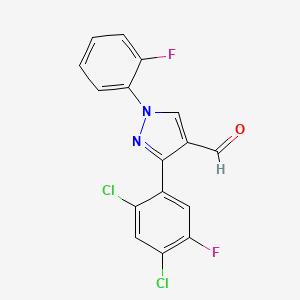
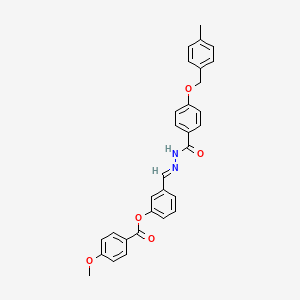
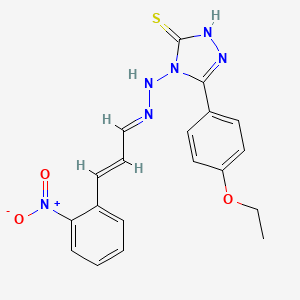
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025062.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12025065.png)
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025066.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12025074.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12025075.png)
![1'-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12025085.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12025086.png)


